molecular formula C22H15BrN4O4 B2601160 2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903343-93-1

2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2601160
M. Wt: 479.29
InChI Key: AZXPEBGRZSZDPB-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, also known as BINA, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. BINA is a member of the indolizine family of compounds and has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.

Scientific Research Applications

Chemical Synthesis and Characterization

2-Amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide derivatives play a significant role in the field of chemical synthesis, showcasing their versatility in generating novel compounds. For instance, a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives demonstrates the compound's utility in creating complex molecules efficiently. This process involves the reaction of alkyl or aryl isocyanides and pyridine-2-carbaldehyde with acetoacetanilide, highlighting the compound's potential in facilitating innovative chemical reactions without the need for prior activation or modification (Ziyaadini et al., 2011).

Photoluminescent Materials

Indolizine derivatives exhibit unique optical properties, such as the pH-dependent photoluminescence behavior observed in 6-amino-8-cyanobenzo[1,2-b]indolizines. These materials show a reversible blue shift in fluorescence emission upon protonation, which is a rare and valuable characteristic for photoluminescent materials. The synthesis from indole-2-carboxaldehydes allows for various substitutions to tune optical and pH effects, showcasing the compound's potential in developing new photoluminescent materials with specific optical properties (Outlaw et al., 2016).

Antimicrobial and Antitumor Applications

The synthesis and evaluation of 2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide derivatives in antimicrobial and antitumor activities highlight their potential therapeutic applications. For example, the creation of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines showcases the compound's relevance in developing new treatments. These compounds have been evaluated for their insecticidal and fungicidal activities, demonstrating their potential in medical and agricultural applications (Zhu et al., 2014).

properties

IUPAC Name

2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O4/c23-14-6-8-15(9-7-14)25-22(29)18-17-3-1-2-12-26(17)20(19(18)24)21(28)13-4-10-16(11-5-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXPEBGRZSZDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

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